

# Application Notes and Protocols for CT1113 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent and specific small molecule inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Peptidase 25 (USP25) and Ubiquitin-Specific Peptidase 28 (USP28). [1][2] These enzymes play a critical role in regulating the stability of oncoproteins involved in cancer cell proliferation and survival. By inhibiting USP25 and USP28, CT1113 promotes the degradation of key cancer-driving proteins, such as BCR-ABL1, NOTCH1, and c-Myc, leading to anti-tumor activity in various cancer models.[3][4][5] These application notes provide recommended concentrations, detailed protocols for key in vitro assays, and visualizations of the targeted signaling pathways to guide researchers in utilizing CT1113 for their studies.

## Data Presentation: Recommended Concentration of CT1113 for In Vitro Assays

The optimal concentration of **CT1113** is dependent on the cell line and the specific assay being performed. The following table summarizes effective concentrations reported in the literature.



| Cell Line                                     | Cancer Type                                                                            | Assay Type                   | Concentration | Observed<br>Effect                                |
|-----------------------------------------------|----------------------------------------------------------------------------------------|------------------------------|---------------|---------------------------------------------------|
| Sup-B15, BV-173                               | Philadelphia<br>chromosome-<br>positive acute<br>lymphoblastic<br>leukemia<br>(Ph+ALL) | Cell Viability<br>(MTS)      | up to 600 nM  | Potent growth inhibitory effects                  |
| Ba/F3 (harboring<br>T315I mutant<br>BCR-ABL1) | Ph+ALL                                                                                 | Cell Viability<br>(MTS)      | IC50 ≈ 200 nM | Potent growth inhibitory effects                  |
| Primary Ph+ALL cells                          | Ph+ALL                                                                                 | Cell Viability               | Not specified | Potent anti-<br>leukemic activity                 |
| Raji, Daudi                                   | Burkitt<br>Lymphoma                                                                    | Cell Viability,<br>Apoptosis | Not specified | Decreased cell<br>viability, induced<br>apoptosis |
| Jurkat, MOLT-4                                | T-cell acute<br>lymphoblastic<br>leukemia (T-ALL)                                      | Apoptosis                    | Not specified | Induction of apoptosis                            |
| SW1990                                        | Pancreatic<br>Cancer                                                                   | Western Blot                 | 500 nM        | Decrease in<br>MYC levels                         |
| HCT116                                        | Colon Cancer                                                                           | Western Blot                 | 500 nM        | Decrease in<br>MYC levels                         |

## Experimental Protocols Cell Viability Assay (MTS/MTT)

This protocol is designed to assess the effect of **CT1113** on the viability and proliferation of cancer cell lines.

Materials:

#### • CT1113



- Cancer cell lines of interest (e.g., Sup-B15, BV-173, Ba/F3)
- Complete cell culture medium
- 96-well plates
- MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay or similar)
- Microplate reader

#### Procedure:

- · Cell Seeding:
  - Harvest and count cells.
  - $\circ$  Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete culture medium.
  - Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
- Compound Treatment:
  - Prepare a stock solution of CT1113 in DMSO.
  - $\circ$  Perform serial dilutions of **CT1113** in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 1  $\mu$ M). A vehicle control (DMSO) should be included.
  - Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of CT1113.
  - Incubate for the desired time period (e.g., 72 hours).[5]
- MTS/MTT Assay:



- Add 20 μL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (medium only).
  - Normalize the data to the vehicle control.
  - Plot the cell viability against the log of the CT1113 concentration to determine the IC50 value.

### **Western Blotting**

This protocol is used to detect changes in the protein levels of **CT1113** targets and downstream signaling molecules.

#### Materials:

- CT1113
- Cancer cell lines
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-BCR-ABL1, anti-STAT5, anti-NOTCH1, anti-c-Myc, anti-SREBP1, anti-GAPDH, or anti-β-actin)



- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- Cell Treatment and Lysis:
  - Plate cells and treat with the desired concentration of CT1113 (e.g., 500 nM) for a specified time (e.g., 24 hours).[6]
  - Wash cells with ice-cold PBS and lyse with lysis buffer.
  - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature equal amounts of protein (20-40 μg) by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.



- · Detection:
  - Incubate the membrane with a chemiluminescent substrate.
  - Visualize the protein bands using an imaging system.

### **Immunoprecipitation**

This protocol is used to assess the ubiquitination status of CT1113 target proteins.

| NИ   | ate             | rio | _   |
|------|-----------------|-----|-----|
| 11// | 712             | 117 | •   |
| IVI  | $\alpha \omega$ | HUL | IJ. |

- CT1113
- Cancer cell lines
- Proteasome inhibitor (e.g., MG132)
- Cell lysis buffer for immunoprecipitation
- Primary antibody for the protein of interest (e.g., anti-BCR-ABL1)
- Protein A/G magnetic beads
- · Antibody against ubiquitin
- Wash buffer
- Elution buffer
- Western blotting reagents

#### Procedure:

- Cell Treatment:
  - Treat cells with CT1113. In some experiments, cells are co-treated with a proteasome inhibitor like MG132 to allow for the accumulation of ubiquitinated proteins.[1][5]



- Cell Lysis:
  - Lyse the cells in a suitable immunoprecipitation lysis buffer.
  - Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
- Immunoprecipitation:
  - Incubate the pre-cleared lysate with the primary antibody against the target protein (e.g., BCR-ABL1) overnight at 4°C.
  - Add protein A/G magnetic beads to capture the antibody-protein complexes.
  - Wash the beads several times with wash buffer to remove non-specific binding.
- Elution and Western Blotting:
  - Elute the protein complexes from the beads.
  - Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect the ubiquitinated form of the target protein.

## Mandatory Visualization Signaling Pathways and Experimental Workflow





Click to download full resolution via product page

Caption: Mechanism of action of CT1113.





Click to download full resolution via product page

Caption: Experimental workflow for Western Blotting.





Click to download full resolution via product page

Caption: CT1113 action on the BCR-ABL1 signaling pathway.





Click to download full resolution via product page

Caption: CT1113 action on the NOTCH1 signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for CT1113 in In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#recommended-concentration-of-ct1113-for-in-vitro-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com